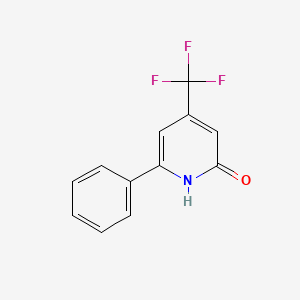

6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one

描述

6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one is a fluorinated pyridinone derivative characterized by a phenyl group at the 6-position and a trifluoromethyl (CF₃) group at the 4-position of the pyridinone ring. Its structure was confirmed via X-ray crystallography, revealing a planar pyridinone core with the CF₃ group contributing to electron-withdrawing effects and the phenyl group enhancing aromatic stacking interactions . This compound is synthesized through methods involving cyclocondensation and halogenation, with yields optimized under specific solvent and temperature conditions (e.g., 1,4-dioxane at 60°C) . Its crystalline nature, distinct melting point, and spectroscopic profiles (IR, NMR, and MS) make it a structurally well-defined candidate for pharmacological studies .

属性

IUPAC Name |

6-phenyl-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)9-6-10(16-11(17)7-9)8-4-2-1-3-5-8/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOFHZOUVBKGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571534 | |

| Record name | 6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22122-89-0 | |

| Record name | 6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Trifluoromethylation of Pyridin-2-one Precursors

The most common synthetic route involves the trifluoromethylation of appropriately substituted pyridin-2-one precursors. This typically proceeds via:

- Starting Materials: Pyridin-2-one derivatives bearing a phenyl group at position 6.

- Trifluoromethylation Reagents: Introduction of the trifluoromethyl group is achieved using trifluoromethylation reagents or sources such as trifluoromethyl iodide, trifluoromethyl sulfonium salts, or Ruppert–Prakash reagent (TMSCF3).

- Catalysts and Solvents: Catalysts such as copper, silver, or transition metal complexes facilitate the trifluoromethylation, often in polar aprotic solvents like DMF or DMSO.

- Reaction Conditions: Controlled temperature (often mild heating) and inert atmosphere to prevent side reactions.

This method allows direct functionalization of the pyridinone ring, yielding 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one with good selectivity and yield.

Cyclization of Condensation Products with Acetic Anhydride and Catalysts

An alternative approach involves a two-step process:

- Step 1: Formation of a mixture of condensation products from suitable precursors.

- Step 2: Cyclization of these condensation products to 4-trifluoromethyl-2(1H)-pyridinone derivatives via treatment with acetic anhydride and catalytic amounts of pyridinium p-toluenesulfonate (PPTS).

Key features of this method include:

- Use of near equimolar or slight excess of acetic anhydride.

- Catalytic PPTS (1-2 mole %) to promote cyclization.

- Reflux of the reaction mixture without additional solvents.

- Distillation at atmospheric pressure to remove byproducts.

- Isolation of intermediate dienoates before final conversion to the pyridinone.

This method is scalable and suitable for industrial production due to its operational simplicity and solvent-free conditions during cyclization.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Trifluoromethylation of Pyridin-2-one | 6-Phenylpyridin-2-one derivatives | Trifluoromethylation reagents (e.g., TMSCF3), Cu/Ag catalysts | Mild heating, inert atmosphere | Direct introduction of CF3, good regioselectivity | Requires specialized reagents, sensitive to moisture |

| Cyclization of Condensation Products | Mixture of condensation products | Acetic anhydride, PPTS catalyst | Reflux, solvent-free cyclization | Scalable, simple setup, high yield | Multi-step, requires isolation of intermediates |

Detailed Research Findings and Reaction Analysis

Catalysis: The use of catalytic amounts of PPTS (1-2 mole %) is sufficient to promote cyclization efficiently without the need for large excesses of acid catalysts, reducing waste and cost.

Reaction Monitoring: The cyclization reaction is monitored by distillation; completion is indicated by cessation of distillate collection and pot temperature reaching approximately 145-150 °C.

Purification: The intermediate dienoates formed during the process can be isolated by standard work-up procedures before conversion to the final pyridinone, enabling purification steps to enhance product quality.

Industrial Scale: The solvent-free cyclization step and mild catalytic conditions make the process amenable to scale-up, ensuring high yield and purity suitable for pharmaceutical and material science applications.

Trifluoromethylation Specifics: The trifluoromethyl group significantly enhances lipophilicity and biological activity, making the trifluoromethylation step crucial. Various trifluoromethylation protocols have been optimized to maximize yield and selectivity, often employing copper or silver catalysts under controlled conditions.

Summary Table of Reaction Conditions from Literature

| Step | Reagents/Conditions | Temperature | Catalyst Amount | Solvent | Notes |

|---|---|---|---|---|---|

| Condensation | Precursors mixture | Ambient to mild heat | N/A | N/A | Formation of condensation products |

| Cyclization | Acetic anhydride, PPTS (1-2%) | Reflux (~145-150°C) | 1-2 mole % PPTS | None (solvent-free) | Distillation to remove byproducts |

| Trifluoromethylation | Trifluoromethyl reagent, Cu/Ag catalyst | Mild heating (varies) | Catalytic amounts | Polar aprotic solvents | Direct CF3 introduction on pyridinone |

化学反应分析

Types of Reactions

6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₈F₃NO

- Molecular Weight : 239.19 g/mol

- CAS Number : 22122-89-0

- IUPAC Name : 6-phenyl-4-(trifluoromethyl)-1H-pyridin-2-one

The compound features a pyridinone structure with a phenyl group and a trifluoromethyl group, which contribute to its reactivity and potential applications.

Chemistry

6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions, including:

- Oxidation : The compound can be oxidized to form derivatives that may exhibit different biological activities.

- Reduction : Reduction reactions can modify functional groups for specific applications.

- Substitution Reactions : The phenyl and trifluoromethyl groups allow for substitution reactions leading to new compounds.

These properties make it valuable for synthesizing pharmaceuticals and agrochemicals .

Biology

Research indicates that this compound may interact with biological molecules, suggesting potential biological activity. Studies have explored its effects on various enzymes and receptors, which could lead to insights into its pharmacological properties. For instance:

- In vitro studies have shown that derivatives of this compound exhibit significant biological activity, indicating potential therapeutic applications .

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Its structural features may contribute to:

- Anticancer Activity : Some derivatives have demonstrated anti-proliferative effects in cancer cell lines, particularly prostate cancer cells. For example, research has shown that certain analogs can induce autophagy and inhibit key signaling pathways involved in cancer progression .

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties facilitate the creation of advanced materials with enhanced performance characteristics.

Case Study 1: Anticancer Properties

A study published in the Tropical Journal of Pharmaceutical Research investigated the anti-proliferative effects of a related compound on prostate cancer cells. The results indicated that treatment with specific derivatives led to significant cell cycle alterations and reduced proliferation rates, highlighting the potential of trifluoromethyl-pyridine derivatives in cancer therapy .

Case Study 2: Synthesis and Characterization

Research conducted on the synthesis of 6-organyl-4-trifluoromethylpyridin-2(1H)-ones demonstrated efficient methods for producing these compounds with high yields. The study emphasized the importance of optimizing reaction conditions to enhance purity and yield, thus facilitating their use in medicinal chemistry .

作用机制

The mechanism of action of 6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Physicochemical and Spectroscopic Properties

- Melting Points: The parent compound exhibits a melting point range of 145–147°C, while analogues like 5,6-dimethyl-4-CF₃-pyridinone (mp: 162–164°C) show higher thermal stability due to increased molecular symmetry .

- Spectroscopic Signatures: ¹⁹F NMR: The CF₃ group resonates at δ −62 to −65 ppm, whereas heptafluoropropyl (CF₃CF₂CF₃) appears at δ −80 to −85 ppm, reflecting differences in electronic environments . IR Stretching: The carbonyl (C=O) stretch at ~1670 cm⁻¹ is consistent across pyridinones, but aryl substituents introduce additional C-H bending modes (e.g., 690–750 cm⁻¹ for phenyl) .

Table 2: Pharmacological and Toxicological Profiles

Key Observations:

- Toxicity vs. Efficacy: The parent compound exhibits moderate toxicity but superior analgesic activity compared to heptafluoropropyl derivatives, likely due to optimized lipophilicity from the phenyl group .

- Biological Targets: Substituents at the 1-position (e.g., benzyl, fluorobenzyl) modulate receptor affinity, as seen in ghrelin receptor agonism (Compound 10, ) and anti-fibrotic activity (pirfenidone analogues, ).

Computational and Structural Insights

- Crystal Packing: X-ray data reveal that phenyl and fluorinated substituents promote π-π stacking and hydrophobic interactions, critical for solid-state stability and membrane permeability .

生物活性

6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridinone structure with a phenyl group and a trifluoromethyl group. Its molecular formula is , with a CAS number of 1251914-00-7. The trifluoromethyl group enhances the compound's lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves trifluoromethylation reactions. Common methods include:

- Trifluoromethylation reactions : Introducing the trifluoromethyl group under specific conditions.

- Catalysts and solvents : Utilization of various catalysts to facilitate reactions, ensuring high yield and purity.

The biological activity of this compound may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the trifluoromethyl group is crucial for enhancing its biological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial enzymes essential for cell viability:

- Inhibition of Sfp-PPTase : Related compounds have demonstrated submicromolar inhibition against bacterial Sfp-PPTase, which is crucial for bacterial metabolism .

Antichlamydial Activity

The compound has been explored for its potential antichlamydial activity. The presence of electron-withdrawing groups like trifluoromethyl has been linked to enhanced activity against Chlamydia species .

Study on Antimicrobial Properties

A study highlighted that certain derivatives of this compound displayed moderate antibacterial activity against strains such as N. meningitidis and H. influenzae. The presence of the trifluoromethyl group was essential for maintaining this activity .

| Compound | Activity Against N. meningitidis | Activity Against H. influenzae |

|---|---|---|

| Compound A | 64 μg/mL | 32 μg/mL |

| Compound B | 16 μg/mL | 8 μg/mL |

Mechanistic Studies

In vitro assays have demonstrated that the compound interacts with specific enzymes, leading to reversible inhibition patterns. For instance, it was found to inhibit Sfp-PPTase through a mechanism independent of fluorescent labels used in assays, confirming its selectivity and potential therapeutic benefits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。